molecular formula C20H23N3O4S B2896741 Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate CAS No. 392239-22-4

Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate

Cat. No. B2896741
CAS RN: 392239-22-4
M. Wt: 401.48
InChI Key: QKAOMSDBBKXGPO-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, with a ureido group attached to the benzene ring. The ureido group itself is substituted with a carbamoyl group and a tetrahydrobenzothiophene group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrobenzothiophene and carbamoyl groups, followed by their attachment to the ureido group, and finally the esterification of the benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic core, while the tetrahydrobenzothiophene group adds a degree of three-dimensionality. The ureido and carbamoyl groups could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ester, ureido, and carbamoyl groups. For example, the ester group could undergo hydrolysis, while the ureido group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ureido and carbamoyl groups could enhance its solubility in polar solvents. The compound’s melting and boiling points would depend on factors like the strength of intermolecular forces .

Scientific Research Applications

Chemical Synthesis and Reactivity

Ethyl benzoate thiocarbohydrazone, related to the compound , has been studied for its ability to undergo various chemical reactions. It demonstrates significant reactivity, such as splitting out a molecule of alcohol in polar solvents and conversion to other compounds upon oxidation, suggesting potential applications in chemical synthesis and modification processes (Postovskii et al., 1977).

Antileukemic Activity

Ureidothiazole and ureidothiadiazole derivatives, closely related to ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate, have shown promising results against leukemia in mice. This suggests potential applications in the development of antileukemic drugs (Zee-Cheng & Cheng, 1979).

Pharmacological Potential

Studies on derivatives of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, which shares structural similarities with the compound , have included the synthesis of various amines and thiouronium salts. These compounds have undergone preliminary pharmacological studies, indicating potential applications in drug development (Chapman et al., 1971).

Synthesis of Polyfunctionally Substituted Derivatives

The compound has been used as a starting material for the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This demonstrates its utility in creating diverse chemical structures, potentially useful in various scientific applications (Mohareb et al., 2004).

Electrochemical and Electrochromic Properties

Research on derivatives, such as ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, has explored their electrochemical activity and electrochromic properties. This suggests possible applications in materials science, particularly in the development of novel materials with specific electronic or optical properties (Hu et al., 2013).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules through its functional groups .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s generally advisable to avoid skin and eye contact, and to use the compound in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the specific context in which it’s being used. For example, if the compound shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

ethyl 4-[(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-3-27-19(25)12-5-7-13(8-6-12)22-20(26)23-18-16(17(21)24)14-10-11(2)4-9-15(14)28-18/h5-8,11H,3-4,9-10H2,1-2H3,(H2,21,24)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAOMSDBBKXGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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